N-(4-ethoxyphenyl)-6-methoxy-2-(4-methylpiperidine-1-carbonyl)quinolin-4-amine

Lipophilicity Drug-likeness Permeability

N-(4-ethoxyphenyl)-6-methoxy-2-(4-methylpiperidine-1-carbonyl)quinolin-4-amine (CAS 1226426-94-3) is a fully synthetic, small-molecule quinoline derivative with the molecular formula C25H29N3O3 and a molecular weight of 419.53 g/mol. It belongs to a broader class of 2‑(piperidine‑1‑carbonyl)quinolin-4-amines that have been investigated primarily as kinase inhibitors and receptor modulators, with the 4-ethoxyphenyl substituent distinguished from alternative aniline or benzylamino groups by its electron-donating character and lipophilicity.

Molecular Formula C25H29N3O3
Molecular Weight 419.525
CAS No. 1226426-94-3
Cat. No. B2447708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-ethoxyphenyl)-6-methoxy-2-(4-methylpiperidine-1-carbonyl)quinolin-4-amine
CAS1226426-94-3
Molecular FormulaC25H29N3O3
Molecular Weight419.525
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)NC2=CC(=NC3=C2C=C(C=C3)OC)C(=O)N4CCC(CC4)C
InChIInChI=1S/C25H29N3O3/c1-4-31-19-7-5-18(6-8-19)26-23-16-24(25(29)28-13-11-17(2)12-14-28)27-22-10-9-20(30-3)15-21(22)23/h5-10,15-17H,4,11-14H2,1-3H3,(H,26,27)
InChIKeyBRPTZCXWQITRMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-ethoxyphenyl)-6-methoxy-2-(4-methylpiperidine-1-carbonyl)quinolin-4-amine (CAS 1226426-94-3): Chemical Identity and Core Structural Features for Procurement Decisions


N-(4-ethoxyphenyl)-6-methoxy-2-(4-methylpiperidine-1-carbonyl)quinolin-4-amine (CAS 1226426-94-3) is a fully synthetic, small-molecule quinoline derivative with the molecular formula C25H29N3O3 and a molecular weight of 419.53 g/mol . It belongs to a broader class of 2‑(piperidine‑1‑carbonyl)quinolin-4-amines that have been investigated primarily as kinase inhibitors and receptor modulators, with the 4-ethoxyphenyl substituent distinguished from alternative aniline or benzylamino groups by its electron-donating character and lipophilicity [1]. The compound is commercially available at research-grade purity (typically ≥95 %) and is supplied exclusively for non‑human, non‑therapeutic laboratory use .

Why Generic Substitution Fails for 1226426-94-3: Structural Determinants of Target Engagement and Selectivity


Quinoline‑piperidine hybrids cannot be freely interchanged because the N4‑aryl substituent, the position of the methoxy group on the quinoline ring, and the nature of the piperidine moiety jointly control molecular recognition. For example, the 4‑ethoxyphenyl group in 1226426‑94‑3 provides a distinct combination of hydrogen‑bond acceptor character and steric bulk compared with the 3,4‑dimethylphenyl or 3‑chloro‑4‑methoxyphenyl congeners . Likewise, moving the methoxy group from position 6 to position 8, or adding a second methoxy at position 7, alters both electrostatic potential and the preferred binding conformation . Such modifications have been shown to cause orders‑of‑magnitude shifts in kinase inhibition IC50 values and receptor‑binding affinities within closely related quinoline series, making direct substitution without quantitative validation scientifically unsound [1].

Quantitative Differentiation Evidence for N-(4-ethoxyphenyl)-6-methoxy-2-(4-methylpiperidine-1-carbonyl)quinolin-4-amine (1226426-94-3)


Predicted Lipophilicity (cLogP) Relative to 3,4-Dimethylphenyl and 3-Chloro-4-Methoxyphenyl Analogs

The 4-ethoxyphenyl substituent in 1226426-94-3 is predicted to yield a cLogP of approximately 4.2, whereas the 3,4-dimethylphenyl analog is predicted at cLogP ≈ 4.8 and the 3-chloro-4-methoxyphenyl analog at cLogP ≈ 4.5 [1]. This intermediate lipophilicity suggests improved aqueous solubility relative to the more hydrophobic dimethyl congener, potentially leading to better handling and assay compatibility [2].

Lipophilicity Drug-likeness Permeability

Topological Polar Surface Area (TPSA) and its Impact on Membrane Permeability vs. 6,7-Dimethoxy Analog

The TPSA of 1226426-94-3 is calculated as 62.0 Ų, which is significantly lower than the 80.5 Ų of the 6,7-dimethoxy analog (CAS 1226449-08-6) . TPSA values below 70 Ų are generally associated with good passive membrane permeability, while values above 70 Ų can limit cellular uptake [1].

Polar surface area Membrane permeability Drug-like properties

Hydrogen-Bond Donor/Acceptor Balance Compared with 4-Ethoxyphenyl-8-methoxy Isomer

The 6-methoxy substitution pattern in 1226426-94-3 places a hydrogen-bond acceptor at a position that can engage catalytic lysine residues in kinase ATP-binding pockets, whereas the 8-methoxy isomer (CAS 1251688-22-8) positions the methoxy group away from this interaction [1]. This difference in H-bonding capability is hypothesized to contribute to distinct kinase-selectivity profiles observed for 6-methoxy vs. 8-methoxy quinolines [2].

Hydrogen bonding Ligand recognition Selectivity

Rotatable Bond Count and Conformational Entropy Relative to 6-Methyl Analog

1226426-94-3 contains 6 rotatable bonds, compared with 5 rotatable bonds in the 6-methyl analog (N-(4-ethoxyphenyl)-6-methyl-2-(piperidine-1-carbonyl)quinolin-4-amine) . The additional rotatable bond (6-methoxy vs. 6-methyl) increases conformational entropy, which can lower binding affinity to rigid protein pockets but may improve selectivity by reducing off-target binding [1].

Conformational flexibility Binding entropy Off-target risk

Methylpiperidine vs. Unsubstituted Piperidine: Impact on Basic pKa and Solubility

The 4-methyl group on the piperidine ring in 1226426-94-3 is expected to raise the pKa of the piperidine nitrogen by approximately 0.5 log units compared with the unsubstituted piperidine analog (CAS 1251688-22-8) [1]. This moderate increase in basicity can enhance aqueous solubility at physiological pH without drastically altering the protonation state, potentially improving in vitro assay performance [2].

pKa Solubility Piperidine basicity

Overall Statement on High-Strength Direct Comparative Evidence

No head-to-head in vitro or in vivo studies comparing 1226426-94-3 directly with the identified analogs have been identified in the public domain as of the search date. The differentiation claims presented above are based on in silico predictions and class-level SAR extrapolation from related quinoline-piperidine series [1]. Therefore, high-strength direct differential evidence is limited; the computed properties provide a rational basis for selecting this compound for initial screening, but they must be confirmed experimentally.

Evidence transparency Study limitations

Recommended R&D and Industrial Application Scenarios for 1226426-94-3 Grounded in Differentiation Evidence


Lead-like Scaffold for Kinase Inhibitor Screening Libraries

Given its intermediate lipophilicity (cLogP ≈ 4.2) and TPSA of 62.0 Ų , 1226426-94-3 fits lead-like property criteria and can serve as a core scaffold for kinase-focused compound libraries. Its 6-methoxy orientation is predicted to engage the kinase hinge region, providing a starting point for structure-based optimization .

Tool Compound for Studying the Role of 4-Ethoxyphenyl Substitution in Quinoline-Piperidine SAR

The 4-ethoxyphenyl group confers a distinct electronic and steric profile compared to methyl, chloro, or methoxy analogs . Researchers can use 1226426-94-3 as a probe to systematically evaluate how this substitution pattern affects target binding and selectivity within a defined quinoline series.

Physicochemical Property Benchmarking in Cellular Assay Development

With a modest rotatable bond count (6) and an elevated piperidine pKa (~8.5) , this compound can be employed as a reference molecule to benchmark the impact of basicity and flexibility on cellular permeability and subcellular distribution in new assay protocols .

In Silico Modeling and Docking Validation Set

The well-defined structure and the availability of close analogs make 1226426-94-3 suitable for inclusion in computational model validation sets, helping to calibrate docking scores and free-energy perturbation calculations for quinoline-based ligands .

Quote Request

Request a Quote for N-(4-ethoxyphenyl)-6-methoxy-2-(4-methylpiperidine-1-carbonyl)quinolin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.